molecular formula C18H16N2O3S B5590147 BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5590147
M. Wt: 340.4 g/mol
InChI Key: KPXCNJCJBSCDPD-UHFFFAOYSA-N
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Description

BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with the molecular formula C18H16N2O3S . This compound features a benzyl group attached to a pyridine ring, which is further substituted with acetyl, cyano, and methyl groups. The presence of a sulfanyl acetate moiety adds to its chemical diversity.

Scientific Research Applications

BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl and pyridine rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

benzyl 2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-16(13(2)21)8-15(9-19)18(20-12)24-11-17(22)23-10-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXCNJCJBSCDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)OCC2=CC=CC=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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